(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol
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Overview
Description
(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.22122615 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : A study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. While these compounds didn't show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models.
Mixed Ligand fac-tricarbonyl Complexes : Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes of [M(L1)(L2)(CO)3] for potential labeling of bioactive molecules. This [2 + 1] approach, involving imidazole and benzyl isocyanide among others, showcases a method to modify physico-chemical properties of conjugates for research applications (Mundwiler et al., 2004).
Antagonists for NMDA Receptor : Wright et al. (1999) identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound showed potential for enhancing the effects of L-DOPA in Parkinson's disease models (Wright et al., 1999).
Histamine H3 Receptor Antagonists : A study on 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine revealed it as a novel, non-imidazole histamine H3 receptor antagonist. This compound has high affinity for rat and human H3 receptors and demonstrates selective wake-promoting effects without associated hypermotility or weight change, highlighting its potential in sleep disorder research (Barbier et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3R,4R)-4-amino-1-[[2-(4-imidazol-1-ylbutoxy)phenyl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c20-17-7-10-23(14-18(17)24)13-16-5-1-2-6-19(16)25-12-4-3-9-22-11-8-21-15-22/h1-2,5-6,8,11,15,17-18,24H,3-4,7,9-10,12-14,20H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPMFVFOPSBOL-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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